molecular formula C13H20O3Si B14445172 [2-(4-Ethenylphenyl)ethyl](trimethoxy)silane CAS No. 75822-21-8

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

Cat. No.: B14445172
CAS No.: 75822-21-8
M. Wt: 252.38 g/mol
InChI Key: ZXOITVITYHEIPE-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)ethylsilane (CAS 119181-19-0) is an organosilane compound with the molecular formula C₁₃H₂₀O₃Si and a molecular weight of 252.38 g/mol . Its structure features a trimethoxysilane group linked via an ethyl spacer to a 4-ethenylphenyl moiety. The compound is typically available in technical grade (92% purity) and is utilized in polymer chemistry, composites, and surface modification due to its dual functionality .

Properties

CAS No.

75822-21-8

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

2-(4-ethenylphenyl)ethyl-trimethoxysilane

InChI

InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3

InChI Key

ZXOITVITYHEIPE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrosilylation Mechanism

The most widely reported method involves platinum- or cobalt-catalyzed hydrosilylation of 4-vinylstyrene with trimethoxysilane (HSi(OCH₃)₃). The reaction follows anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the ethenyl group.

Reaction Equation:
$$
\text{HSi(OCH}3\text{)}3 + \text{CH}2=\text{CH-C}6\text{H}4-\text{CH}2\text{CH}3 \xrightarrow{\text{Catalyst}} \text{(CH}3\text{O)}3\text{Si-CH}2\text{CH}2\text{-C}6\text{H}4\text{-CH}=\text{CH}2
$$

Cobalt-Catalyzed Protocol (Patent CN111892622A)

  • Catalyst: γ-Al₂O₃-supported polyethylene glycol-cobalt complex
  • Conditions:
    • Solvent: Toluene
    • Temperature: 80–90°C
    • Molar ratio (4-vinylstyrene : HSi(OCH₃)₃): 1:1.5
    • Reaction time: 7–9 hours
  • Yield: 92.5–94.1%

Key Data:

Parameter Value
Catalyst loading 3 wt% (vs substrate)
Selectivity >98% (anti-Markovnikov)
Byproducts <2% oligomers

Platinum-Based Systems

Karstedt’s catalyst (Pt₂(dvs)₃, where dvs = divinyltetramethyldisiloxane) at 50 ppm achieves 89% conversion in 4 hours at 70°C. Inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) suppress vinyl polymerization.

Grignard Reagent Approach

Reaction Sequence

This method constructs the silicon-carbon bond via a Grignard intermediate:

  • Grignard Formation:
    $$
    \text{4-Bromostyrene} + \text{Mg} \rightarrow \text{4-Styrenylmagnesium bromide}
    $$
  • Silane Coupling:
    $$
    \text{4-Styrenylmagnesium bromide} + \text{ClSi(OCH}3\text{)}3 \rightarrow \text{2-(4-Ethenylphenyl)ethylsilane}
    $$

Experimental Parameters (Adapted from CN108864170B)

  • Solvent: Tetrahydrofuran (THF), anhydrous
  • Temperature: 0°C (Grignard formation), 25°C (coupling)
  • Yield: 78–82%
  • Challenges: Moisture sensitivity of ClSi(OCH₃)₃ necessitates strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Heck Coupling Strategy

Aryl halides (e.g., 4-bromophenethyltrimethoxysilane) react with ethylene via palladium catalysis to install the ethenyl group:

Reaction Equation:
$$
\text{Br-C}6\text{H}4-\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}3 + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}_2} \text{2-(4-Ethenylphenyl)ethylsilane}
$$

Optimization Data

Parameter Optimal Value
Catalyst Pd(OAc)₂ (1 mol%)
Ligand P(o-Tol)₃ (2 mol%)
Base K₂CO₃
Solvent DMF
Yield 68%

Comparative Analysis of Methods

Method Yield Cost Scalability Byproduct Control
Hydrosilylation 90–94% Moderate High Excellent
Grignard 78–82% High Moderate Good
Heck Coupling 65–68% High Low Fair

Key Findings:

  • Hydrosilylation offers the best balance of yield and scalability.
  • Grignard methods require costly anhydrous reagents but provide precise stoichiometry.
  • Heck coupling is limited by aryl halide availability and catalyst costs.

Industrial-Scale Considerations

Continuous Flow Hydrosilylation

Recent patents (CN108864170B) describe tubular reactors with:

  • Residence time: 20–30 minutes
  • Throughput: 50 kg/h
  • Catalyst recycling: >10 cycles without activity loss

Emerging Techniques

Photoredox Catalysis

Preliminary studies show visible-light-mediated hydrosilylation using Ir(ppy)₃ (2 mol%) reduces reaction time to 1 hour at 25°C.

Biocatalytic Routes

Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids achieves 45% conversion, though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)ethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Ethenylphenyl)ethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems. The silane group can be functionalized to attach bioactive molecules, allowing for targeted delivery and controlled release .

Industry

Industrially, 2-(4-Ethenylphenyl)ethylsilane is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong siloxane bonds makes it valuable in applications requiring durable and flexible materials .

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)ethylsilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials. The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds that enhance the material properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(4-Ethenylphenyl)ethylsilane and analogous organosilanes:

Compound Name (CAS) Molecular Formula Key Functional Groups Applications Notable Properties
2-(4-Ethenylphenyl)ethylsilane (119181-19-0) C₁₃H₂₀O₃Si Ethenylphenyl, ethyl spacer, trimethoxy Polymer crosslinking, composites Dual reactivity (silane + vinyl)
Trimethoxy(4-vinylphenyl)silane (18001-13-3) C₁₁H₁₆O₃Si Vinylphenyl, trimethoxy Silicone polymer synthesis Direct vinyl-silane conjugation
Trimethoxy(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane (3388-04-3) C₁₁H₂₂O₄Si Bicyclic epoxy, ethyl spacer Fiber-reinforced polymer coupling Enhanced mechanical strength
(2-Phenylethyl)trimethoxysilane (49539-88-0) C₁₁H₁₈O₃Si Phenyl, ethyl spacer, trimethoxy Surface modification Hydrophobicity, no vinyl reactivity
(3-Glycidyloxypropyl)trimethoxysilane (KH 560) C₉H₂₀O₅Si Epoxy, propyl spacer, trimethoxy Membrane crosslinking Epoxy-mediated crosslinking
Trimethoxy(octyl)silane (3069-40-7) C₁₁H₂₆O₃Si Octyl chain, trimethoxy Hydrophobic surface coatings High water contact angle

Research Findings

  • Polymer Composites :

    • In PLA–wool composites, Trimethoxy(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane increased flexural strength by 18% due to improved fiber-matrix adhesion . The target compound’s ethenyl group could enable similar enhancements through copolymerization with vinyl-containing polymers.
  • Membrane Crosslinking :

    • (3-Glycidyloxypropyl)trimethoxysilane (KH 560) achieved 90% crosslinking efficiency in polybenzimidazole membranes, outperforming bromo- or epoxy-free silanes . The ethenyl group in 2-(4-Ethenylphenyl)ethylsilane may offer alternative UV-initiated crosslinking routes.
  • Antimicrobial Coatings :

    • Quaternized silanes like (3-iodopropyl)trimethoxy silane (IPTMS) demonstrated bactericidal activity via halogen-mediated mechanisms . While the target compound lacks halogens, its ethenyl group could facilitate grafting of antimicrobial agents.

Biological Activity

2-(4-Ethenylphenyl)ethylsilane, also known as styryl ethyl trimethoxysilane, is an organic silicon compound with the molecular formula C13H20O3Si. This compound features a silane group attached to an ethyl chain, which is further connected to a phenyl group with a vinyl substituent. Its unique structure allows it to exhibit various biological activities and applications, particularly in polymer chemistry and material science.

  • Molecular Weight : 252.38 g/mol
  • Boiling Point : 98°C at 0.1 mmHg
  • Flash Point : 97°C
  • Specific Gravity : 1.02

Biological Activity Overview

The biological activity of 2-(4-Ethenylphenyl)ethylsilane primarily revolves around its reactivity and interaction with biological systems. The compound can hydrolyze in the presence of moisture, leading to the formation of silanol groups, which can participate in various biochemical reactions. Its vinyl group is particularly significant for its potential in polymerization and cross-linking processes.

Key Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that silanes with vinyl groups can exhibit antimicrobial activities, potentially useful in coatings and materials that require biocidal properties.
  • Cell Adhesion : Research indicates that silanes can enhance cell adhesion when used as coatings on biomaterials, promoting better integration with biological tissues.
  • Drug Delivery Systems : The compound's ability to form stable siloxane bonds makes it a candidate for drug delivery applications, where controlled release of therapeutic agents is required.

The biological activity of 2-(4-Ethenylphenyl)ethylsilane can be attributed to:

  • Hydrolysis Reaction : In aqueous environments, the trimethoxy groups hydrolyze to form silanol groups, which can interact with biological molecules.
  • Vinyl Group Reactivity : The vinyl group allows for further functionalization and cross-linking, enhancing the material's properties for biomedical applications.

Case Study 1: Antimicrobial Coatings

A study investigated the use of 2-(4-Ethenylphenyl)ethylsilane in developing antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial adhesion compared to standard materials, highlighting its potential for improving device longevity and patient safety.

Case Study 2: Cell Adhesion Enhancement

In another research project, this compound was tested as a surface modifier for tissue engineering scaffolds. The findings indicated improved cell adhesion and proliferation on surfaces treated with 2-(4-Ethenylphenyl)ethylsilane, suggesting its utility in enhancing scaffold performance.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaCAS NumberNotable Biological Activity
2-(3-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si75822-21-8Antimicrobial properties
2-(2-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si52783-38-7Enhanced cell adhesion
Trimethoxysilane derivatives (general category)VariesVariesVarious applications in polymer chemistry

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